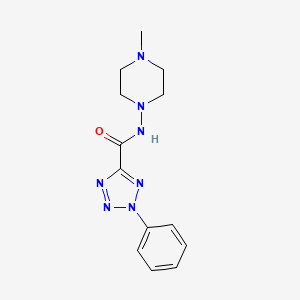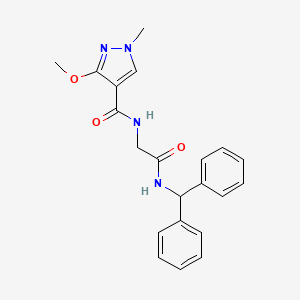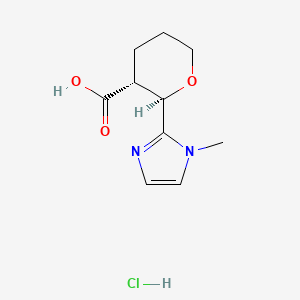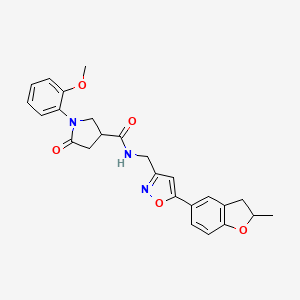![molecular formula C15H22N2O B2473734 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine CAS No. 2320142-63-8](/img/structure/B2473734.png)
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is a heterocyclic compound that features a unique structure combining elements of pyridine, oxazepine, and benzyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Target of Action
It is known that similar compounds, such as dibenzo[b,f][1,4]oxazepine (dbo) derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , histamine H4 receptor agonists , non-nucleoside HIV-1 reverse transcriptase inhibitors , and lachrymatory agents .
Mode of Action
For instance, DBO derivatives are known to interact with their targets through various mechanisms, including cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino elimination-rearrangement-addition sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine can be synthesized through various methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another method includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures . These reactions typically require catalysts such as copper to facilitate the formation of the oxazepine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclocondensation reactions using microwave irradiation to reduce reaction times and increase yields . The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazepine oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazepine ring to its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Oxazepine oxides.
Reduction: Reduced oxazepine derivatives.
Substitution: Benzyl-substituted oxazepine derivatives.
Scientific Research Applications
1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Shares a similar oxazepine ring structure but differs in the substitution pattern.
Benzo[b][1,4]oxazepine: Another oxazepine derivative with a different substitution pattern.
Uniqueness: 1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine is unique due to its combination of a benzyl group with the decahydropyrido[4,3-e][1,4]oxazepine core, which imparts distinct chemical and pharmacological properties .
Properties
IUPAC Name |
1-benzyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-4-13(5-3-1)11-17-8-9-18-12-14-10-16-7-6-15(14)17/h1-5,14-16H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFXCXOHYWGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1N(CCOC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)


![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473658.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2473661.png)

![Methyl 3-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-4-fluorobenzoate](/img/structure/B2473666.png)


![Tert-butyl (3aR,6aS)-6a-amino-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B2473670.png)




